3-(piperidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one
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Overview
Description
3-(PIPERIDINE-1-CARBONYL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLIN-5-ONE is a complex heterocyclic compound that features a unique combination of piperidine, thiazole, and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PIPERIDINE-1-CARBONYL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of a piperidine derivative with a thiazole precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(PIPERIDINE-1-CARBONYL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-(PIPERIDINE-1-CARBONYL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLIN-5-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(PIPERIDINE-1-CARBONYL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. This interaction can lead to changes in cell function, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar thiazole ring structure and exhibit comparable biological activities.
Piperidine Derivatives: Compounds containing the piperidine moiety are widely studied for their pharmacological properties.
Quinazoline Derivatives: These compounds are known for their therapeutic potential, particularly in cancer treatment.
Uniqueness
3-(PIPERIDINE-1-CARBONYL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLIN-5-ONE is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This unique structure allows for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C16H15N3O2S2 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-(piperidine-1-carbonyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C16H15N3O2S2/c20-14-10-6-2-3-7-11(10)19-13(17-14)12(23-16(19)22)15(21)18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-9H2,(H,17,20) |
InChI Key |
YNWQYAQNKUTWIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C3NC(=O)C4=CC=CC=C4N3C(=S)S2 |
Origin of Product |
United States |
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